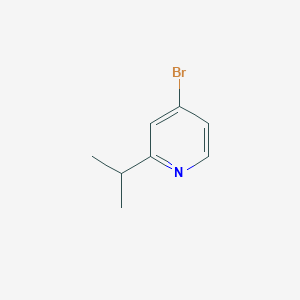

4-Bromo-2-isopropylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-isopropylpyridine is a brominated pyridine derivative that is of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various chemical compounds. While the provided papers do not directly discuss 4-Bromo-2-isopropylpyridine, they do provide insights into the synthesis, molecular structure, and reactivity of related brominated pyridine compounds, which can be extrapolated to understand the properties and potential applications of 4-Bromo-2-isopropylpyridine.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves regioselective halogenation reactions. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and yield, demonstrating the potential of such compounds as intermediates in drug discovery . Similarly, the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine using a halogen dance reaction indicates the versatility of brominated pyridines in creating disubstituted pyridines through one-pot reactions . These methods could potentially be adapted for the synthesis of 4-Bromo-2-isopropylpyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These structural features are important for understanding the reactivity and binding properties of such compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives participate in various chemical reactions, including cross-coupling reactions and halocyclization. The bis(pyridine)-based bromonium ions, for instance, are involved in reactions with acceptor olefins, indicating the reactivity of the bromine atom in these compounds . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine)bromonium triflates further illustrates the role of brominated pyridines in synthesizing cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The isostructural salts of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide exhibit extended hydrogen-bonded ribbons, which are indicative of their solid-state properties . The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines highlights the diverse reactivity and potential for further functionalization of such compounds .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

4-Bromo-2-isopropylpyridine serves as a critical intermediate in the synthesis of novel pyridine derivatives. For instance, it can undergo Suzuki cross-coupling reactions to produce a variety of compounds with potential applications in drug development and materials science. These derivatives exhibit diverse biological activities, including anti-thrombolytic and biofilm inhibition properties, highlighting their relevance in medicinal chemistry and pharmacology (Ahmad et al., 2017).

Macrocyclic Systems and Complexation Studies

Research has explored the use of perfluoro-4-isopropylpyridine, a closely related compound, in synthesizing macrocyclic systems that include pyridine sub-units. These systems have been shown to complex with cations and anions, which could have implications for developing new materials and sensors. The ability to complex with ions can be leveraged in creating highly selective sensing devices and materials for separation technologies (Chambers et al., 2003).

Directed Deprotonation and Transmetalation

Another application involves the directed deprotonation and transmetalation routes to substituted pyridines. These synthetic methodologies provide a flexible approach to accessing 4-substituted and 3,4-disubstituted pyridines, which are valuable in synthesizing pharmaceuticals, agrochemicals, and organic materials. The ability to selectively introduce functional groups onto the pyridine ring opens up pathways for creating novel compounds with tailored properties for specific applications (Karig et al., 2001).

Chemoselective Synthesis Approaches

Moreover, 4-Bromo-2-isopropylpyridine has been studied in the context of chemoselective synthesis approaches, such as Sonogashira cross-coupling reactions. This provides an efficient pathway to access non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines. These compounds are of interest for their optical properties, including fluorescence, which can be exploited in the development of new materials for electronic and photonic applications (Rivera et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-propan-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDCJEGSWQBSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.